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Big defensin

Cat. No.: B1578007
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Description

Big defensin is a unique, evolutionarily ancient host defense peptide (HDP) that serves as the ancestral molecule to vertebrate β-defensins . This two-domain peptide is characterized by a hydrophobic N-terminal domain and a cationic C-terminal domain that adopts a β-defensin-like fold stabilized by three disulfide bonds . A key research value of this compound lies in its potent, broad-spectrum antimicrobial activity that remains effective even at high, physiological salt concentrations, a setting where the activity of many human defensins is often impaired . Its mechanism of action is particularly intriguing; upon contact with bacteria, the N-terminal domain drives the self-assembly of this compound into nanonets that physically entrap and kill microbial pathogens . This mechanism is effective against a range of bacteria, including multidrug-resistant clinical isolates like Staphylococcus aureus (MRSA) . Originally identified in marine invertebrates such as horseshoe crabs and mollusks, this compound has undergone significant diversification in species like the Pacific oyster, Crassostrea gigas , where different isoforms (e.g., Cg-BigDef1 and Cg-BigDef5) display complementary and synergistic antimicrobial spectra, offering a model for studying functional adaptation . Research applications for this reagent include fundamental studies in innate immunity, investigating novel mechanisms to overcome antibiotic resistance, exploring peptide-based nanonet structures, and understanding host-microbiota interactions in marine biology . This product is presented for Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

bioactivity

Antibacterial

sequence

AVPDVAFNAYG

Origin of Product

United States

Evolutionary Trajectory and Phylogenomic Analysis of Big Defensins

Phylogenetic Relationships within the Big Defensin (B1577277) Family

Phylogenetic analyses strongly suggest that big defensins are a monophyletic group, originating from a single ancestral gene present in the common ancestor of all bilaterian animals. nih.gov This places the emergence of the primordial big defensin gene before the evolutionary split between protostomes and deuterostomes. nih.gov However, the precise timing of its first appearance remains unclear, as no this compound or related genes have been identified in earlier branching metazoan phyla like Porifera (sponges), Cnidaria (jellyfish and corals), and Ctenophora (comb jellies). nih.gov

Big defensins are phylogenetically closer to vertebrate α- and β-defensins than to the CSαβ-containing defensins found in invertebrates and fungi. plos.org This relationship is supported by the similar arrangement of six cysteine residues in the C-terminal domain of big defensins and vertebrate β-defensins, suggesting a shared evolutionary heritage. plos.orgnih.govcapes.gov.br Within the this compound group, sequences from the same species or closely related species, such as those from different oyster species, tend to cluster together. plos.org However, big defensins from more distantly related groups like horseshoe crabs, amphioxus, and other mollusks form distinct clusters. plos.org

Patchy Distribution Across Metazoan Lineages

The distribution of big defensins across the animal kingdom is notably discontinuous, a pattern often referred to as "patchy." nih.govnih.govfrontiersin.org This suggests a complex history of gene retention and loss in different evolutionary lineages.

Presence in Lophotrochozoans, Arthropods, and Basal Chordates

Big defensins have been identified in a limited but diverse range of phylogenetically distant invertebrates. nih.govnih.govfrontiersin.org Their presence is well-documented in various classes of lophotrochozoans, a major group of protostomes that includes mollusks and annelids. nih.govnih.govfrontiersin.org They have been found in numerous bivalve mollusks, including marine species of mussels, scallops, oysters, and clams, as well as some freshwater species. researchgate.net While less common in other molluscan classes, evidence suggests their presence extends beyond bivalves. researchgate.net

Within the ecdysozoans, another major protostome group, the distribution of big defensins is very narrow. nih.gov They have been found in horseshoe crabs (phylum Arthropoda), but are notably absent from insects, arachnids, and crustaceans despite the vast amount of available genomic and transcriptomic data. nih.gov Similarly, they are absent in other ecdysozoan phyla like Tardigrada, Nematoda, and Priapulida. nih.govfrontiersin.org

Big defensins are also present in basal chordates, specifically the amphioxus (lancelet). nih.govnih.govfrontiersin.org This finding is crucial as it places the existence of big defensins at the base of the chordate lineage, providing a direct link to their proposed ancestral role to vertebrate defensins. researchgate.net

Instances of Independent Gene Loss Events

The patchy distribution of big defensins is largely attributed to multiple, independent gene loss events that have occurred throughout animal evolution. nih.govnih.govfrontiersin.orgresearchgate.net These losses are thought to be a result of massive genome reduction events that have led to the disappearance of thousands of genes in various metazoan lineages. nih.gov The loss of this compound genes in several classes of Ecdysozoa and Deuterostomia suggests that maintaining these host defense peptides could be evolutionarily costly for some organisms. nih.gov The high frequency of gene death over long evolutionary timescales contributes significantly to the genetic and phenotypic variation observed in animals and is consistent with the discontinuous distribution of big defensins. nih.govresearchgate.net

Diversification Processes within this compound Gene Repertoires

In lineages where this compound genes have been retained, they have often undergone significant diversification, leading to an expanded and functionally varied repertoire of these antimicrobial peptides.

Lineage-Specific Gene Tandem Duplications and Molecular Diversification

A key mechanism driving the expansion of this compound repertoires is lineage-specific gene tandem duplication. nih.govnih.govfrontiersin.org This process, where a gene is duplicated and the copies are arranged in a head-to-tail fashion, has been particularly prominent in bivalve mollusks. nih.govnih.govfrontiersin.org Following duplication, the newly acquired gene copies often undergo rapid molecular diversification, leading to sequence variations that can result in altered functions. nih.govnih.govfrontiersin.org This ongoing evolutionary process can lead to the simultaneous presence of canonical big defensins and non-canonical, β-defensin-like sequences within the same species. nih.govnih.gov For example, in the oyster Crassostrea gigas, the this compound family has diversified into at least seven distinct sequences. mdpi.com This diversification of the primary sequence has been shown to affect the three-dimensional structure and biophysical properties of the peptides, suggesting functional divergence. nih.govnih.gov

Presence/Absence Variation (PAV) of this compound Genes

Adding another layer of complexity to their evolution is the phenomenon of Presence/Absence Variation (PAV). nih.govnih.govfrontiersin.org This means that certain this compound genes can be present in the genomes of some individuals within a species but absent in others. nih.govnih.govfrontiersin.org This has been documented in detail in mussels and oysters. nih.govnih.govfrontiersin.org In the oyster Crassostrea gigas, for instance, not all individuals express all three identified this compound genes (Cg-BigDef1, -2, and -3) simultaneously. ifremer.frnih.gov Further investigation revealed that the lack of expression was due to the physical absence of the corresponding gene in the genome of those individuals. ifremer.frnih.gov This intraspecific variation in the this compound gene repertoire likely contributes to individual differences in immune responses and susceptibility to pathogens. ifremer.frnih.gov

Evolutionary Link to Beta-Defensins

The hypothesis of an ancestral relationship between big defensins and vertebrate β-defensins is supported by significant structural and genomic evidence. frontiersin.orgresearchgate.net This connection positions big defensins as a potential "missing link" in the evolution of vertebrate defensins. nih.govfrontiersin.org

The theory that vertebrate β-defensins evolved from an ancestral this compound gene is substantiated by several lines of evidence. researchgate.netnih.gov A key piece of this puzzle lies in their shared genomic organization. Both big defensins and β-defensins possess a highly conserved phase I intron located at the 5' end of the region that codes for the C-terminal cysteine-rich domain. frontiersin.org The conservation of both gene structure and intron phase are strong indicators of a shared evolutionary origin between genes that are otherwise distantly related. frontiersin.org

Furthermore, the three-dimensional structures of the C-terminal domain of big defensins and β-defensins are remarkably similar. researchgate.netnih.gov Both adopt a conserved β-sheet topology stabilized by three identical disulfide bridges. nih.govcapes.gov.br This structural homology, combined with the genomic similarities, provides convincing evidence for their evolutionary relationship. nih.gov Phylogenetic analyses also support this link, indicating that the this compound cluster is more closely related to vertebrate α- and β-defensins than to other invertebrate defensins. plos.orgifremer.fr The phylogenetic distribution of big defensins across diverse phyla such as Arthropoda, Mollusca, and Cephalochordata suggests that the β-defensin domain originated early in the evolution of bilateral metazoans. nih.govcapes.gov.br

A defining characteristic of big defensins is their N-terminal hydrophobic domain, a feature that was lost during the evolutionary transition to vertebrate β-defensins. nih.govfrontiersin.orgresearchgate.net This domain is a globular structure that, in the horseshoe crab this compound, folds into a β1-α1-α2-β2 conformation. frontiersin.orgnih.gov

The loss of this domain in vertebrates is a significant evolutionary event. Two primary hypotheses have been proposed to explain this change: nih.govnih.gov

Partial intronization of exon 2: This suggests that a portion of the exon coding for the N-terminal domain became non-coding intron sequence.

Exon shuffling: This hypothesis posits that the 3' exon, which encodes the cysteine-rich β-defensin-like domain, combined with different upstream leader sequences, effectively discarding the N-terminal domain. nih.govnih.gov

The presence of both canonical big defensins (with the N-terminal domain) and non-canonical, shorter peptides lacking this domain in some bivalve mollusks like the Manila clam (Ruditapes philippinarum) and the zebra mussel (Dreissena rostriformis) provides a potential glimpse into this evolutionary process. nih.govresearchgate.net These non-canonical forms, which resemble vertebrate β-defensins, may represent an intermediate step in the evolutionary pathway. nih.gov

The retention of the N-terminal hydrophobic domain in certain marine invertebrates, particularly mollusks, suggests an adaptive advantage in their specific environments. nih.govresearchgate.net This domain has been shown to be crucial for the antimicrobial activity of big defensins, especially in high-salt conditions typical of marine environments. frontiersin.orgnih.gov It is speculated that this domain allows for salt-stable interactions with bacterial membranes, a property that is often lost in vertebrate β-defensins which can be sensitive to physiological salt concentrations. frontiersin.orgnih.gov Furthermore, this ancestral domain can drive the assembly of this compound molecules into nanonets that entrap and kill bacteria. nih.govresearchgate.net

Data Tables

Table 1: Comparison of this compound and Beta-Defensin Characteristics

FeatureThis compoundBeta-Defensin
Domain Structure Two domains: N-terminal hydrophobic domain and C-terminal β-defensin-like domain. frontiersin.orgnih.govSingle domain, homologous to the C-terminal domain of big defensins. researchgate.netnih.gov
N-terminal Domain Present, globular, and hydrophobic. frontiersin.orgAbsent. nih.govfrontiersin.orgresearchgate.net
C-terminal Domain Cysteine-rich with a β-defensin-like fold. frontiersin.orgresearchgate.netCysteine-rich with a characteristic β-defensin fold. nih.gov
Genomic Structure Typically three exons, with the coding region split between the second and third exons. frontiersin.orgGenerally a two-exon structure in mammals, with the first exon encoding a signal peptide and the second encoding the mature peptide. researchgate.netmdpi.com
Key Intron Conserved phase I intron upstream of the C-terminal domain-coding region. frontiersin.orgnih.govConserved phase I intron in a similar position. frontiersin.orgnih.gov
Salt Sensitivity Retains antimicrobial activity at high salt concentrations. frontiersin.orgOften sensitive to physiological salt concentrations. nih.govfrontiersin.org
Phylogenetic Distribution Found in a limited number of phylogenetically distant invertebrates, predominantly mollusks. nih.govplos.orgnih.govWidespread throughout vertebrates. mdpi.comphysiology.org

Structural Biology and Conformational Dynamics of Big Defensins

Domain Organization and Modular Structure

N-terminal Hydrophobic Domain Architecture

The N-terminal domain of big defensins is notably hydrophobic and adopts a unique globular fold. asm.orgacs.org In the well-studied big defensin (B1577277) from the horseshoe crab, Tachypleus tridentatus (Tt-BigDef), and the oyster, Crassostrea gigas (Cg-BigDef1), this domain exhibits a β1-α1-α2-β2 fold. frontiersin.orgasm.org Specifically, the N-terminal domain of Cg-BigDef1 consists of residues from pyroglutamic acid (Pca) 1 to Glutamic acid 42 and includes two β-strands (β1: Thr15-Val16; β2: Arg39-Arg40) and two α-helices (α1: Ala18-Val27; α2: Gly29-Arg35). nih.govasm.org This compact structure is stabilized by a hydrophobic core, which in Cg-BigDef1 is composed of residues Tyr11, Val16, Val20, Leu24, Leu33, and Ile38. asm.org This domain is crucial for the peptide's ability to function in high-salt environments, a property often diminished in its vertebrate β-defensin counterparts. nih.govresearchgate.net

C-terminal Beta-Defensin-like Domain Topology

The C-terminal domain of big defensins shows remarkable structural similarity to vertebrate β-defensins. frontiersin.orgresearchgate.net This domain is cationic and possesses the characteristic β-defensin fold, which includes a four-stranded antiparallel β-sheet and an α-helix. asm.orgresearchgate.net In Cg-BigDef1, this domain comprises a four-stranded antiparallel β-sheet (β3: Ser56-Cys57; β4: Gly62-Arg65; β5: His71-Asp75; β6: Tyr86-Pro91) and an α-helix (α3: Trp76-Cys82). nih.gov The topology is stabilized by three intramolecular disulfide bonds, a hallmark of the defensin family. plos.orgresearchgate.net The genomic organization further supports the evolutionary link, as the defensin domain in both big defensins and β-defensins is encoded by a single exon with a conserved intron position upstream. researchgate.netmdpi.com

Cysteine Framework and Disulfide Bond Connectivity

The stability and three-dimensional structure of the C-terminal domain are critically dependent on a conserved framework of six cysteine residues that form three intramolecular disulfide bonds. frontiersin.orgplos.org The connectivity of these disulfide bridges in big defensins follows the pattern Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6, which is identical to that of β-defensins. frontiersin.orgasm.org This specific pairing is essential for maintaining the triple-stranded β-sheet structure that defines this defensin superfamily. researchgate.net While the disulfide connectivity is conserved, the spacing between the cysteine residues can differ among various big defensins. asm.org For instance, the canonical spacing in oyster big defensins is Cys-Xaa(4–14)-Cys-Xaa(3)-Cys-Xaa(13–14)-Cys-Xaa(4–7)-Cys-Cys. mdpi.com

Solution Structures and Structural Transitions

Ligand-Induced Conformational Changes of the N-terminal Domain

A key feature of big defensin's mechanism is the structural plasticity of its N-terminal domain. acs.orgacs.org While the C-terminal domain remains structurally stable, the N-terminal domain undergoes a significant conformational change in the presence of membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles. acs.orgrcsb.org In this lipid-like environment, the N-terminal domain of Tt-BigDef transitions from its native globular fold to a single α-helical structure. acs.orgnih.gov NMR experiments using paramagnetic probes have shown that this newly formed α-helix penetrates the micelle. acs.orgnih.gov This ligand-induced conformational change is believed to be a critical step in how this compound associates with and acts upon target bacterial membranes. acs.orgnih.gov This dynamic behavior allows the N-terminal domain to drive the assembly of this compound molecules into nanonets upon contact with bacteria, a process that entraps and kills the pathogens. nih.gov

Impact of Sequence Diversity on Three-Dimensional Structure

The sequence diversity observed in big defensins, particularly evident in species like bivalve mollusks which possess an expanded repertoire, has a direct and significant impact on the three-dimensional (3D) structure and, consequently, the biophysical properties of these antimicrobial polypeptides. frontiersin.orgnih.gov This structural variation is a key driver of the functional divergence seen within this peptide family. nih.govunits.it Although a vast number of this compound sequences have been identified, detailed structural information remains limited, with only a few representatives having their 3D structures elucidated. frontiersin.org

To date, the three-dimensional structures of two canonical big defensins have been determined: one from the horseshoe crab Tachypleus tridentatus (Tt-BigDef) and one from the Pacific oyster Crassostrea gigas (Cg-BigDef1). frontiersin.org These structures have confirmed that mature big defensins are composed of two distinct globular domains connected by a flexible linker. frontiersin.org The N-terminal domain is characterized by a hydrophobic fold (β1-α1-α2-β2), a feature that was lost during the evolution towards vertebrate β-defensins. frontiersin.orgnih.gov The C-terminal domain displays the classic cysteine-stabilized α-helix/β-sheet (CSαβ) motif, with a cysteine pairing (Cys1–5, Cys2–4, Cys3–6) characteristic of β-defensins. frontiersin.orgacs.org

Furthermore, sequence diversification affects the net charge of the molecule, which can range from anionic to cationic, potentially influencing interactions with microbial surfaces. frontiersin.org The amino acid substitutions are not limited to the linker region but are also observed throughout both domains, contributing to the diversity of 3D structures and biophysical properties. frontiersin.orgnih.gov This structural plasticity, driven by sequence variation, is believed to be a key evolutionary strategy that allows big defensins to adapt and respond to a wide range of microbial challenges. nih.govunits.it

Detailed research findings on the structurally characterized big defensins highlight these impacts:

Tt-BigDef (Horseshoe Crab): The structure of Tt-BigDef, the first to be solved, established the novel two-domain fold for this peptide family. nih.govacs.org Its N-terminal domain forms a unique globular structure, while the C-terminal domain adopts a conformation similar to vertebrate β-defensins. acs.org

Cg-BigDef1 (Pacific Oyster): The structure of Cg-BigDef1 confirmed the conserved two-domain architecture. frontiersin.org It possesses a 10-residue linker connecting the two domains. nih.gov

Cg-BigDef5 (Pacific Oyster): While its full 3D structure is not solved, sequence analysis shows significant divergence from Cg-BigDef1, most notably a much shorter 3-residue linker, which implies a more compact or conformationally restricted structure compared to Cg-BigDef1. nih.gov

The table below summarizes key structural and sequence features of these representative big defensins, illustrating the impact of sequence diversity.

FeatureTt-BigDef (Tachypleus tridentatus)Cg-BigDef1 (Crassostrea gigas)Cg-BigDef5 (Crassostrea gigas)
Total Residues 79 acs.org93 nih.gov86 nih.gov
N-terminal Domain Fold β1-α1-α2-β2 frontiersin.orgInferred to be similar to Tt-BigDefInferred to be similar to Tt-BigDef
C-terminal Domain Fold β-defensin like (CSαβ) frontiersin.orgβ-defensin like (CSαβ) nih.govβ-defensin like (CSαβ) nih.gov
Linker Length (amino acids) Not explicitly defined in the same manner, but has a connecting region10 nih.gov3 nih.gov
Key Sequence Differences Represents an ancestral chelicerate this compound. nih.govPart of a phylogenetically distinct group from Cg-BigDef5/6. nih.govShorter linker region; belongs to a different phylogenetic group than Cg-BigDef1-3. nih.gov
PDB ID 2RNG nih.govNot availableNot available

This structural variability, arising from sequence diversity, underpins the functional diversification of big defensins, allowing a single organism to produce a suite of related peptides with potentially different specificities and activities. nih.gov

Genetic Architecture and Transcriptional Regulation of Big Defensin Expression

Genomic Organization of Big Defensin (B1577277) Genes

The structure of big defensin genes provides fundamental insights into their evolutionary origins and functional domains. This organization is characterized by a specific arrangement of exons and introns that separates the distinct functional regions of the resulting peptide.

This compound genes are distinguished by a conserved genomic structure where the two primary functional domains of the peptide—the N-terminal hydrophobic domain and the C-terminal cysteine-rich domain (resembling vertebrate β-defensins)—are encoded by separate exons. plos.orgifremer.frnih.govnih.govcapes.gov.brresearchgate.net This separation is a key feature of their genetic architecture.

In the Pacific oyster, Crassostrea gigas, which possesses a family of three this compound genes (Cg-bigdef), this structure is well-documented. plos.orgnih.gov The genes Cg-bigdef1 and Cg-bigdef2 share a similar organization consisting of two exons separated by a single intron. plos.org The first exon is comprehensive, encoding the 5' untranslated region (UTR), the signal peptide, a propeptide sequence, and the entire N-terminal hydrophobic domain of the mature peptide. plos.org The second exon encodes the C-terminal β-defensin-like domain, which contains the characteristic six-cysteine motif, and a portion of the 3' UTR. plos.org

In contrast, the Cg-bigdef3 gene presents a slightly more complex structure, with an additional exon and intron located upstream of the primary exons common to all three forms. plos.org Generally, most this compound genes found in bivalves and the basal chordate amphioxus are characterized by three exons, where the coding sequence is divided between the second and third exons. nih.gov However, variations exist; for instance, this compound genes in horseshoe crabs and scallops contain an additional intron that further divides the second exon. nih.gov

This exon-intron arrangement, which segregates the coding regions for the distinct domains, is a significant characteristic of the this compound gene family and supports the modular nature of the resulting antimicrobial peptide. nih.gov

A compelling indicator of the evolutionary linkage between invertebrate big defensins and vertebrate β-defensins is the presence and conserved position of a specific intron. nih.govresearchgate.net this compound genes, along with vertebrate β-defensin genes, share a phase 1 intron. nih.govresearchgate.net A phase 1 intron is positioned between the first and second nucleotides of a codon. nih.gov

This particular intron is consistently located at the 5' end of the genomic region that encodes the C-terminal cysteine-rich domain. nih.govresearchgate.net The conservation of both the intron's phase and its specific location within the gene structure is considered strong evidence for a shared ancestral origin between these distant gene families. nih.govresearchgate.net This suggests that vertebrate β-defensins likely evolved from an ancestral this compound, which subsequently lost the N-terminal domain. nih.govresearchgate.netresearchgate.net While this phase 1 intron is a key feature, it has reportedly been lost in some non-canonical this compound genes. nih.govresearchgate.net

Exon-Intron Structure and Separate Domain Encoding

Regulatory Elements and Promoter Analysis of this compound Genes

The expression of this compound genes is tightly controlled by various regulatory elements within their promoter regions, which respond to immune stimuli. While detailed promoter analysis for many this compound genes is still an emerging area of research, key pathways and transcription factors have been identified.

Studies in oysters and scallops have shown that the expression of big defensins is regulated by the NF-κB/Rel (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. frontiersin.org This pathway is a cornerstone of innate immune responses across a wide range of species. Silencing key genes within this pathway has been shown to affect the transcription of this compound genes, confirming its regulatory role. frontiersin.org The differential expression patterns observed among various this compound genes within a single species, such as in the oyster Crassostrea gigas, suggest that their promoter regions contain distinct regulatory elements that allow for nuanced control. nih.gov

While specific cis-regulatory elements for big defensins are not fully mapped, analysis of other defensin families in various organisms provides clues. For example, defensin genes in plants are known to have promoter regions containing cis-acting elements responsive to stress and hormones, such as abscisic acid and methyl jasmonate. mdpi.comfrontiersin.orgresearchgate.net Similarly, defensin-like genes in Medicago truncatula possess conserved motifs that bind transcription factors like ID1, Auxin Response Factor (ARF), and MADS box proteins. nih.govplos.org It is plausible that analogous complex regulatory networks govern the expression of big defensins in invertebrates.

Regulatory PathwayImplicated SpeciesFunction
NF-κB/Rel Pathway Oyster (Crassostrea gigas), Scallop (Argopecten purpuratus)Regulates the induction of this compound expression in response to immune challenges. frontiersin.org

Signaling Pathways Governing this compound Expression

The transcription of this compound genes is tightly controlled by specific signaling pathways, ensuring a rapid and targeted response to microbial challenges.

Involvement of NF-κB/Rel Pathway in Transcriptional Regulation

The Nuclear Factor-kappa B (NF-κB)/Rel pathway plays a pivotal role in regulating the expression of big defensins. nih.govresearchgate.net This signaling cascade is a cornerstone of the innate immune response in many organisms, controlling the transcription of numerous genes involved in immunity and inflammation. frontiersin.orgportlandpress.com

Research has demonstrated that the transcriptional regulation of big defensins is dependent on the NF-κB/Rel pathway. nih.gov For instance, studies involving the knockdown of genes central to this pathway have confirmed its involvement. In the Pacific oyster Crassostrea gigas, silencing the expression of CgRel led to a decrease in this compound expression. nih.gov Similarly, in the scallop Argopecten purpuratus, inhibition of an NF-κB inhibitor resulted in the upregulation of the this compound ApBD1. nih.govresearchgate.net These findings provide strong evidence for the direct role of the NF-κB/Rel pathway in activating this compound gene transcription in response to immune challenges. nih.govresearchgate.net

Tissue-Specific Expression and Cellular Localization

The expression and localization of big defensins are highly specific, concentrating these antimicrobial peptides in tissues and cells that form the first line of defense against invading pathogens.

Expression in Hemocytes and Epithelial Tissues

Big defensins are primarily expressed in hemocytes and epithelial tissues, which are critical components of the invertebrate immune system. nih.govfrontiersin.org However, the specific tissue expression can vary between different species.

In oysters (Crassostrea gigas) and horseshoe crabs (Tachypleus tridentatus), the expression of big defensins is concentrated in hemocytes, the circulating immune cells of these organisms. nih.govifremer.frfrontiersin.org In contrast, in other bivalves such as mussels (Mytilus galloprovincialis), scallops (Argopecten purpuratus, Chlamys nobilis, Argopecten irradians), and clams, big defensins are predominantly expressed in epithelial tissues. nih.govfrontiersin.orgresearchgate.net In these species, expression in hemocytes is often lower or even undetectable. nih.govfrontiersin.orgresearchgate.net For example, in the scallop Argopecten purpuratus, while there is a low basal level of expression in hemocytes, it is significantly overexpressed in these cells as well as in epithelia following a bacterial challenge. nih.gov

The following table summarizes the tissue-specific expression of big defensins in various bivalve mollusks:

Species Hemocytes (HE) Gills (GI) Digestive Gland (DG) Mantle (MT) Muscle (MS) Gonad (GO)
Crassostrea gigas (Oyster) Detected Undetected Undetected Undetected Undetected Undetected
Mytilus galloprovincialis (Mussel) Undetected Detected Detected Detected Undetected Undetected
Argopecten irradians (Scallop) Detected Detected Detected Detected Undetected Undetected
Argopecten purpuratus (Scallop) Detected Detected Detected Detected Undetected Undetected
Chlamys nobilis (Scallop) Detected Detected Detected Detected Undetected Undetected
Scapharca broughtonii (Ark Shell) Detected Detected Detected Detected Undetected Undetected
Hyriopsis cumingii (Freshwater Mussel) Detected Detected Detected Detected Undetected Undetected

Localization within Specific Granules and Tissues (e.g., digestive gland, mantle, gill)

Further investigation into the cellular and subcellular localization of big defensins reveals their strategic placement within the organism. In the horseshoe crab Tachypleus tridentatus, this compound is stored within hemocyte granules. frontiersin.orgresearchgate.net This granular storage allows for the rapid release of the peptide upon encountering a pathogen.

In bivalves, the tissue distribution can be quite specific. For instance, in the Mediterranean mussel Mytilus galloprovincialis, different this compound isoforms show constitutive expression in distinct tissues: Mg-BigDef1 in the digestive gland, Mg-BigDef3 in the gills, and Mg-BigDef6 in the mantle. frontiersin.org In the scallop Argopecten purpuratus, immunofluorescence studies have shown the this compound Ap-BigDef1 to be located not only within hemocytes but also abundantly in the epithelial linings of the gills and mantle, as well as in infiltrating hemocytes within the digestive gland, particularly after an immune challenge. nih.govresearchgate.net This broad distribution in mucosal tissues highlights the role of big defensins in providing a defensive barrier against environmental pathogens. researchgate.net

Mechanistic Elucidation of Big Defensin Function

Direct Antimicrobial Mechanisms

The direct antimicrobial capacity of Big defensins is robust, characterized by a broad spectrum of activity, a unique method of microbial entrapment, and efficacy in challenging environmental conditions.

Spectrum of Activity Against Microorganisms (Gram-positive, Gram-negative Bacteria, Fungi)

Big defensins exhibit potent activity against a wide array of microorganisms. The oyster-derived Cg-BigDef1, for instance, has demonstrated broad-range bactericidal effects against both Gram-positive and Gram-negative bacteria, including environmental, clinical, and multidrug-resistant strains. frontiersin.orgasm.org Studies on recombinant Big defensins from species like the bay scallop (Argopecten irradians) and the horseshoe crab (Tachypleus tridentatus) confirm activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. plos.orgifremer.fr

Research on Cg-BigDef1 and another variant, Cg-BigDef5, from the Pacific oyster (Crassostrea gigas) revealed complementary and synergistic activity against a collection of bacteria from the oyster's own microbiota. mdpi.com This suggests that the diversification within the Big defensin (B1577277) family has expanded its total spectrum of activity, allowing for more comprehensive control of microbial communities. mdpi.com For example, while some bacterial strains were susceptible to both peptides, others were only susceptible to one, highlighting a functional specificity at the intra- and inter-genera level. mdpi.com Cg-BigDef1, in particular, has been shown to be effective against multidrug-resistant clinical isolates of Staphylococcus aureus. asm.orgnih.gov

Big Defensin TypeTarget Microorganism TypeSpecific Examples of Susceptible MicrobesKey Findings
Cg-BigDef1 (Oyster)Gram-positive BacteriaStaphylococcus aureus (including multidrug-resistant clinical isolates)Broad-range bactericidal activity. asm.orgmdpi.com
Cg-BigDef1 (Oyster)Gram-negative BacteriaVarious environmental and clinical strains, including Vibrio species. ifremer.frresearchgate.netShows broad-spectrum activity. mdpi.comresearchgate.net
Cg-BigDef5 (Oyster)Gram-positive & Gram-negative BacteriaBacteria from the oyster microbiota, including strains relevant to oyster infections.Activity is complementary and synergistic with Cg-BigDef1. mdpi.com
ApBD1 (Scallop)Gram-positive BacteriaStaphylococcus aureus SG511Inhibits bacterial growth and entraps bacteria. biorxiv.org
Tt-BigDef (Horseshoe Crab)Gram-positive Bacteria, Gram-negative Bacteria, FungiGeneral broad-spectrum activity reported.One of the first Big defensins characterized. plos.orgifremer.fr

Role of the N-terminal Hydrophobic Domain in Antimicrobial Activity

The N-terminal hydrophobic domain is a defining feature of Big defensins and is crucial for their antimicrobial function. asm.orgfrontiersin.org This domain, which was lost during the evolution of β-defensins, is directly responsible for the peptide's ability to function in high-salt environments and to form nanonets. frontiersin.orgasm.org Studies on the oyster peptide Cg-BigDef1 have shown that this N-terminal domain drives the assembly of the peptide into larger structures upon contact with bacteria. asm.orgnih.gov While the C-terminal β-defensin-like domain on its own is inactive, the ancestral N-terminal domain confers the salt-stable antimicrobial activity to the entire molecule. asm.orgasm.org It is suggested that this hydrophobic domain facilitates interactions with bacterial membranes, a process that is essential for its antimicrobial action. nih.govnih.gov In some cases, such as with the horseshoe crab Tt-BigDef, it has been suggested that the insertion of this domain into the microbial membrane is involved in the killing mechanism. frontiersin.org

Nanonet Formation and Microbial Entrapment

A remarkable mechanism of action employed by Big defensins is the formation of nanonets that entrap and kill bacteria. frontiersin.orgasm.org This process is driven by the N-terminal hydrophobic domain. nih.gov Upon contact with bacteria, this compound molecules, such as Cg-BigDef1 from oysters, self-assemble into fibrillar nanonet structures. asm.orgmdpi.com These nanonets physically entrap the microbes, preventing their spread and leading to their death. asm.orgbiorxiv.org

This entrapment mechanism has been observed for Cg-BigDef1 against Staphylococcus aureus and is also suggested for the scallop this compound, ApBD1. biorxiv.orgnih.gov Scanning electron microscopy has visualized these nanonets as aggregates surrounding and trapping bacterial cells. asm.org This discovery highlights a sophisticated defense strategy that does not solely rely on membrane disruption, but also on physical sequestration of pathogens. frontiersin.orgresearchgate.net This property is considered a conserved process across different Big defensins. biorxiv.org

Mechanisms of Action in High Salinity Environments

A key advantage of Big defensins, particularly those from marine organisms, is their ability to retain antimicrobial activity in high-salt conditions, which typically inhibit many other antimicrobial peptides, including vertebrate β-defensins. asm.orgresearchgate.net This salt stability is conferred by the N-terminal hydrophobic domain. frontiersin.orgasm.org In high salinity environments, electrostatic interactions, which are critical for the function of many cationic AMPs, are impaired. asm.orgnih.gov It is speculated that the hydrophobic N-terminal domain of Big defensins overcomes this by facilitating salt-stable interactions with bacterial membranes. asm.orgnih.gov For example, Cg-BigDef1 remains bactericidal against S. aureus in NaCl concentrations up to 300 mM, and both Cg-BigDef1 and Cg-BigDef5 are active at 400 mM NaCl, a concentration pertinent for marine bacteria. mdpi.comresearchgate.net This property is essential for the defensive role of these peptides in marine invertebrates. asm.org

Immunomodulatory Roles and Host Response Modulation

Regulation of Host-Microbiota Interactions and Homeostasis

Big defensins are integral to maintaining a healthy balance within the host's microbiota. frontiersin.org They act as key effectors that help control microbial communities and prevent dysbiosis, a state of microbial imbalance often associated with disease. frontiersin.orgmdpi.com For instance, in the Pacific oyster, the expression of Big defensins is suppressed during viral infections that lead to fatal bacterial diseases, indicating their crucial role in controlling the host's microbial landscape. frontiersin.orgmdpi.com

Studies in scallops have shown that the induction of this compound expression leads to significant changes in the host's microbiota. frontiersin.orgresearchgate.net Furthermore, silencing the expression of the this compound ApBD1 in the scallop Argopecten purpuratus resulted in an imbalance of bacterial populations in the hemolymph, specifically allowing for the proliferation of Vibrio spp. and an increase in Gammaproteobacteria. frontiersin.org Similarly, injecting synthetic Cg-BigDef1 into oyster tissues caused a significant shift in the microbiota composition within hours. mdpi.com This evidence strongly supports the role of Big defensins as key regulators in host-microbiota interactions, selectively shaping the microbial communities to maintain homeostasis and defend against opportunistic pathogens. frontiersin.orgfrontiersin.org

Influence on Host Cellular Defense Mechanisms (beyond direct killing)

Beyond their direct bactericidal and virucidal properties, big defensins play a significant role in modulating the host's innate immune system. Their influence extends to shaping microbial communities, activating immune signaling pathways, and employing unique physical mechanisms to control pathogens, demonstrating a sophisticated integration into the host's defense arsenal (B13267).

A key immunomodulatory function is the ability to shape the host's resident microbial communities. Research on the Pacific oyster, Crassostrea gigas, demonstrated that injecting synthetic Cg-BigDef1 into oyster tissues induced a significant shift in the diversity of the oyster microbiota within 6 to 24 hours. nih.govnih.gov This suggests that big defensins contribute to maintaining homeostasis and controlling the balance of microbial communities, a critical aspect of host health. nih.govfrontiersin.org

Furthermore, the mechanism of action for some big defensins involves more than simple membrane disruption. The oyster this compound, Cg-BigDef1, and the scallop this compound, ApBD1, can assemble into nanonets upon contact with bacteria. asm.orgbiorxiv.orgpdbj.org This process, driven by the ancestral N-terminal domain, physically entraps bacteria, effectively neutralizing them without immediate killing. asm.orgbiorxiv.orgnih.gov This entrapment strategy represents an indirect method of controlling infections. nih.gov

The expression patterns of big defensins also point to a strategic role in host defense. In oysters and horseshoe crabs, big defensins are specifically expressed in hemocytes, the circulating immune cells, positioning them for a systemic response to infection. frontiersin.orgnih.govscienceopen.com In contrast, in other mollusks like mussels and scallops, they are predominantly found in epithelial tissues, forming a crucial defensive barrier at mucosal surfaces. frontiersin.orgnih.govscienceopen.com The regulation of this compound gene expression is integrated with the host's immune signaling. In oysters and scallops, the expression is controlled by the NF-κB/Rel pathway, a key signaling cascade in invertebrate immunity. scienceopen.com This indicates that big defensins are not just static effectors but are actively regulated components of the host's inducible immune response.

While direct evidence in big defensins is still emerging, the broader defensin family is known for extensive immunomodulatory activities, such as attracting immune cells, influencing cell death and survival pathways, and bridging the innate and adaptive immune responses. jmb.or.krfrontiersin.orgmdpi.comwikipedia.orgmdpi.com These functions suggest that big defensins may possess a similar repertoire of activities that contribute to a coordinated host defense.

Interplay with Host-Pathogen Systems (e.g., Ostreid Herpesvirus type 1, Vibrio)

Big defensins are key players in the complex interactions between marine invertebrates and their pathogens. Their expression and function are often specifically tailored to combat different types of infectious agents, as seen in the responses of the Pacific oyster, Crassostrea gigas, to viral and bacterial threats.

Ostreid Herpesvirus type 1 (OsHV-1)

Ostreid herpesvirus 1 (OsHV-1) is a devastating viral pathogen responsible for mass mortality events in Pacific oysters, particularly juveniles. researchgate.netwoah.orgnih.gov The host's interaction with this virus involves a distinct modulation of the this compound repertoire. Unlike the response to bacteria, some this compound genes are downregulated during viral infection. Specifically, the expression of Cg-BigDef3 is repressed following infection with OsHV-1. scienceopen.com

Furthermore, during Pacific Oyster Mortality Syndrome (POMS), a disease linked to OsHV-1, the expression of the this compound family is generally dampened. nih.govnih.gov This suppression may contribute to the subsequent dysbiosis and fatal bacteremia that often characterize the syndrome, suggesting that a key role of big defensins during viral outbreaks may be to control secondary bacterial infections. nih.gov The oyster's transcriptional response to OsHV-1 primarily involves pathways related to apoptosis and interferon-like responses, which differs from the antimicrobial peptide-centric response seen with bacterial pathogens. researchgate.net

Vibrio

Vibrio species are common bacterial pathogens in marine environments and are a significant threat to oysters. ifremer.frplos.org In contrast to the response to OsHV-1, the oyster immune system mounts a robust this compound response against Vibrio. Upon bacterial challenge, the transcripts for Cg-BigDef1 and Cg-BigDef2 are strongly induced in oyster hemocytes, indicating their central role in the anti-bacterial defense. ifremer.frplos.orgresearchgate.net Conversely, Cg-BigDef3 expression is not regulated by bacterial challenge, highlighting a functional divergence within the this compound family. scienceopen.comifremer.frplos.orgresearchgate.net

The tables below summarize the differential expression of Crassostrea gigas big defensins and the in vitro activity of Cg-BigDef1 against specific Vibrio strains.

Table 1: Differential Expression of Crassostrea gigas Big Defensins in Response to Pathogens

This compoundResponse to Bacterial Challenge (Vibrio)Response to Viral Infection (OsHV-1)
Cg-BigDef1Strongly induced scienceopen.comifremer.frplos.orgExpression dampened during POMS nih.govnih.gov
Cg-BigDef2Strongly induced scienceopen.comifremer.frplos.orgExpression dampened during POMS nih.govnih.gov
Cg-BigDef3Non-regulated scienceopen.comifremer.frplos.orgRepressed scienceopen.com

Table 2: In Vitro Antibacterial Activity of Cg-BigDef1 against Pathogenic Vibrio Strains

Bacterial StrainMinimal Inhibitory Concentration (MIC) in µM
Vibrio tasmaniensis LGP321.25 - 2.5
Vibrio crassostreae J2-95 - 10
Vibrio splendidus LGP315 - 10
Data sourced from mBio (2019). asm.org

Post Translational Processing and Maturation of Big Defensins

Precursor Processing and Signal Peptide Cleavage

Like many secreted proteins, Big defensins are initially synthesized as larger, inactive prepropeptides. frontiersin.orgnih.gov This precursor molecule contains an N-terminal signal peptide, a prodomain, and the mature Big defensin (B1577277) sequence. frontiersin.orgresearchgate.net The signal peptide, typically around 21 to 23 residues in length, directs the nascent polypeptide to the endoplasmic reticulum for subsequent processing and secretion. vulcanchem.combiologists.com Once inside the endoplasmic reticulum, the signal peptide is cleaved off by a signal peptidase, representing the first crucial step in the maturation cascade. biologists.complos.orgifremer.fr This cleavage event yields the pro-Big defensin, which then proceeds through further processing steps.

Prodomain Removal via Proteolytic Cleavage (e.g., Furin-like Peptidases)

Following the removal of the signal peptide, the prodomain, a sequence located between the signal peptide and the mature peptide, must be excised. frontiersin.orgresearchgate.net This prodomain often ends with a conserved dibasic cleavage site, such as Arg-X-(Arg/Lys)-Arg or a Lys-Arg/Arg-Arg motif. frontiersin.orgnih.govvulcanchem.comnih.gov This specific sequence is a recognition site for proprotein convertases, a family of serine proteases. oup.com Evidence strongly suggests that furin-like peptidases are responsible for this proteolytic cleavage in Big defensin maturation. nih.govvulcanchem.comnih.gov The removal of the prodomain is a critical activation step, releasing the mature this compound peptide. researchgate.net While the exact function of the this compound propeptide is not fully understood, it is hypothesized that in some cases, it may not serve to inactivate the mature peptide but could potentially have its own biological activity. nih.gov

Disulfide Bond Formation and Oxidation

A defining characteristic of Big defensins is the presence of a C-terminal β-defensin-like domain containing six conserved cysteine residues. frontiersin.orgplos.orgnih.gov These cysteines form three intramolecular disulfide bonds through an oxidative process, which is essential for the correct three-dimensional folding and stability of the peptide. frontiersin.orgnih.govnih.gov The specific disulfide bridging pattern in the C-terminal domain of Big defensins, such as in the Pacific oyster Crassostrea gigas this compound 1 (Cg-BigDef1), is identical to that of vertebrate β-defensins, with a Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 connectivity. frontiersin.orgasm.org This conserved disulfide array stabilizes the characteristic three-stranded antiparallel β-sheet structure of the defensin domain. nih.govasm.org The formation of these disulfide bonds is a critical step in achieving the final, active conformation of the molecule. google.comacs.org

N-terminal Cyclization (e.g., Pyroglutamic Acid Formation)

Further maturation of some Big defensins involves modification of the newly exposed N-terminus after prodomain cleavage. A common modification is the cyclization of an N-terminal glutamine (Gln) residue to form pyroglutamic acid (Pca). plos.orgifremer.frnih.gov This has been observed in the native Cg-BigDef1 from the oyster Crassostrea gigas. plos.orgifremer.frnih.govresearchgate.net This conversion is a dehydration reaction that forms a lactam ring. The resulting pyroglutamic acid at the N-terminus is believed to enhance the stability of the peptide by protecting it from degradation by exopeptidases. plos.orgasm.org

C-terminal Amidation

Another significant post-translational modification observed in Big defensins is C-terminal amidation. frontiersin.orgnih.govasm.org This process typically involves the enzymatic conversion of a C-terminal glycine (B1666218) residue into an amide group. nih.govasm.org This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be important for the peptide's biological activity. frontiersin.org C-terminal amidation has been reported for Cg-BigDef1 and is a common feature among many bioactive peptides, contributing to their potency and stability. nih.govasm.orgresearchgate.net

Implications of Post-translational Modifications for this compound Bioactivity

Each step in the post-translational processing of Big defensins is critical for their final structure and function. The collective impact of these modifications is the transformation of an inactive precursor into a stable, potent antimicrobial peptide.

Table 1: Summary of Post-Translational Modifications in Big Defensins

Modification Location Enzyme/Process Purpose Example
Signal Peptide Cleavage N-terminus of Prepropeptide Signal Peptidase Secretion and initial processing General to all secreted Big defensins
Prodomain Removal Between Signal Peptide and Mature Peptide Furin-like Peptidases Activation of the peptide Cg-BigDef1
Disulfide Bond Formation C-terminal Domain (6 Cys residues) Oxidation Structural stability and proper folding Cg-BigDef1, Tt-BigDef
N-terminal Cyclization N-terminus of Mature Peptide Glutaminyl Cyclase Increased stability against exopeptidases Cg-BigDef1 (forms Pyroglutamic acid)
C-terminal Amidation C-terminus of Mature Peptide Peptidylglycine alpha-amidating monooxygenase (PAM) Increased stability and altered charge Cg-BigDef1

Table 2: Compound Names Mentioned | Compound Name | | | :--- | | this compound | | Cg-BigDef1 (Crassostrea gigas this compound 1) | | Tt-BigDef (Tachypleus tridentatus this compound) | | Pyroglutamic acid | | Furin | | Glycine | | Glutamine | | Arginine | | Lysine |

Research Methodologies and Experimental Approaches in Big Defensin Studies

Molecular Cloning and Gene Sequence Characterization

The initial step in characterizing a novel big defensin (B1577277) is often the cloning and sequencing of its corresponding gene. This process typically begins with the construction of a cDNA library from relevant tissues, such as the hemocytes of mollusks. plos.org Expressed Sequence Tag (EST) analysis of these libraries can identify sequences with homology to known big defensins. plos.orgnih.govcapes.gov.br

Once a potential big defensin EST is identified, the full-length cDNA sequence is obtained using Rapid Amplification of cDNA Ends (RACE) techniques. plos.orgnih.govcapes.gov.brgeneticsmr.org This method allows for the amplification and cloning of the 5' and 3' untranslated regions (UTRs) of the gene, providing the complete sequence. plos.orggeneticsmr.org The resulting full-length cDNA is then sequenced, often after being cloned into a suitable vector, to determine the open reading frame (ORF) that encodes the this compound polypeptide. geneticsmr.orgnih.gov

Sequence analysis of the cloned cDNA and its deduced amino acid sequence reveals key characteristics of the this compound. This includes the identification of a signal peptide, a propeptide region, and the mature peptide. geneticsmr.orgifremer.fr The analysis also highlights conserved features, such as the characteristic six-cysteine motif (C-X-C-X-C-C) within the C-terminal domain, which is crucial for its structure and function. geneticsmr.org Furthermore, sequence comparisons with other known big defensins and defensin families help to establish its evolutionary relationships. geneticsmr.orgnih.gov

Gene Expression Analysis Techniques

Understanding when and where this compound genes are expressed provides critical insights into their biological function. Various techniques are employed to quantify and localize this compound gene transcripts.

Digital Gene Expression (DGE) is a high-throughput sequencing-based method used to identify and quantify gene expression on a large scale. ifremer.frplos.orgnih.govresearchgate.net In the context of this compound research, DGE has been instrumental in discovering novel this compound genes and assessing their expression levels in response to immune challenges, such as bacterial infections. ifremer.frplos.orgnih.govresearchgate.netoieau.fr By comparing DGE libraries from infected and non-infected animals, researchers can identify this compound transcripts that are significantly up-regulated, suggesting their involvement in the immune response. plos.orgoieau.fr This approach has been successfully applied to identify multiple this compound family members in the oyster Crassostrea gigas. ifremer.frnih.govresearchgate.net

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts. mdpi.comnih.govanimbiosci.org In this compound studies, qPCR is widely used to validate the findings from broader transcriptomic analyses like DGE and to investigate the temporal and tissue-specific expression patterns of this compound genes. nih.govcapes.gov.brnih.gov

For instance, qPCR has been used to demonstrate the significant up-regulation of this compound transcripts in the hemocytes of oysters and scallops following a bacterial challenge. nih.govcapes.gov.brnih.gov This method allows for the precise quantification of changes in gene expression over time, providing a detailed picture of the host's immune response. nih.govcapes.gov.brnih.gov The specificity of qPCR is ensured by carefully designed primers that amplify only the target this compound sequence. geneticsmr.orgnih.gov

Table 1: Example of qPCR Data for this compound Expression

Time Post-InfectionRelative this compound mRNA Expression (Fold Change)Source
8 hoursUp-regulated evenly nih.govcapes.gov.br
12 hoursSignificant increase nih.gov
32 hours131.1-fold increase nih.govcapes.gov.br

Hybridization techniques, such as Northern blotting and in situ hybridization (ISH), provide information about the size and tissue distribution of mRNA transcripts. While less common in recent studies, Northern blotting has been used to detect this compound mRNA in various tissues. nih.govcapes.gov.br

In situ hybridization (ISH) is a powerful technique that allows for the visualization of gene expression within the cellular context of tissues. plos.org Using labeled antisense riboprobes specific for this compound mRNA, researchers can pinpoint the exact cell types that express the gene. plos.org For example, ISH has shown that big defensins are expressed in the hemocytes of oysters, which are key immune cells. plos.org This technique has also revealed that upon infection, there is a massive infiltration of these this compound-expressing hemocytes into affected tissues. plos.org

Quantitative Polymerase Chain Reaction (qPCR)

Protein Production and Purification Methodologies

To study the biological activity and structure of big defensins, it is necessary to obtain pure protein samples. This can be achieved through either recombinant expression or chemical synthesis.

Chemical synthesis offers a powerful alternative to recombinant production, particularly for smaller proteins like defensins. raineslab.com Solid-phase peptide synthesis (SPPS) allows for the stepwise assembly of the peptide chain. nih.gov For larger and more complex proteins like big defensins, which consist of two distinct domains, a strategy combining SPPS with native chemical ligation (NCL) is often employed. nih.govnih.gov

NCL is a chemoselective reaction that joins two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. raineslab.comcsic.es This method has been successfully used to synthesize functional big defensins. nih.gov The ability to produce big defensins through chemical synthesis provides a reliable source of pure protein for functional and structural studies and allows for the introduction of specific modifications to probe structure-activity relationships. nih.govnih.gov

Recombinant Protein Expression Systems

The production of this compound for research purposes relies heavily on recombinant protein expression systems. These systems allow for the generation of sufficient quantities of the peptide for structural and functional studies. The choice of expression system can influence the yield, solubility, and post-translational modifications of the recombinant protein.

Escherichia coli (E. coli): This bacterium is a widely used host for recombinant protein production due to its rapid growth, ease of genetic manipulation, and cost-effectiveness. nih.gov Big defensins from various species, including the bay scallop Argopecten irradians (AiBD), have been expressed in E. coli. capes.gov.brnih.gov To circumvent the potential toxicity of the antimicrobial peptide to the host, big defensins are often expressed as fusion proteins. For instance, the this compound from the scallop Argopecten purpuratus, ApBD1, was expressed in E. coli Rosetta (DE3) as a fusion polypeptide with an N-terminal His6 tag. biorxiv.org Similarly, human β-defensins have been successfully produced in E. coli, sometimes with codon optimization to enhance expression levels. researchgate.netresearchgate.net However, a significant challenge with E. coli expression can be the formation of insoluble inclusion bodies, necessitating additional steps for protein refolding and purification. researchgate.net

Pichia pastoris (P. pastoris): This methylotrophic yeast is another popular expression host, particularly for proteins that require post-translational modifications, such as disulfide bond formation, which is crucial for the proper folding and activity of defensins. nih.gov P. pastoris has been successfully used to express various defensins, including a mungbean defensin (VrD1) and human β-defensin 2 (hBD-2). nih.govacs.org The yeast system can secrete the recombinant protein into the culture medium, simplifying purification. mdpi.com Optimization of expression conditions, such as methanol (B129727) concentration for induction, is often necessary to maximize yield. nih.gov

Insect Cell Expression Systems: Baculovirus-infected insect cells are also utilized for expressing complex proteins. While less common for this compound production compared to E. coli and P. pastoris, they offer the advantage of eukaryotic post-translational modifications. nih.gov For example, insect defensins have been studied by expressing them in insect cell lines. nih.gov

The selection of the expression system is a critical first step in the experimental pipeline for studying big defensins. The ability to produce correctly folded, biologically active recombinant protein is fundamental to all subsequent structural and functional analyses.

Table 1: Comparison of Recombinant Protein Expression Systems for Defensins

Expression SystemAdvantagesDisadvantagesThis compound Examples
Escherichia coli Rapid growth, low cost, high yield, well-established protocolsLack of post-translational modifications, potential for inclusion body formationArgopecten irradians this compound (AiBD), Argopecten purpuratus this compound (ApBD1) capes.gov.brnih.govbiorxiv.org
Pichia pastoris Eukaryotic post-translational modifications (e.g., disulfide bonds), high-density cell culture, secretion of proteinSlower growth than bacteria, potential for hyperglycosylationMungbean defensin (VrD1), Human β-defensin 2 (hBD-2) nih.govacs.org
Insect Cells Complex post-translational modifications, proper protein foldingHigher cost, more complex and time-consuming than microbial systemsInsect defensins nih.gov

Structural Determination Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy)

Determining the three-dimensional structure of big defensins is crucial for understanding their mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of proteins in solution, which closely mimics their native environment.

The solution structure of the horseshoe crab this compound revealed a unique architecture. It consists of an N-terminal hydrophobic region that forms a globular fold with a parallel β-sheet and two α-helices. ifremer.fr The C-terminal domain, which is rich in cationic residues, folds into a β-sheet structure stabilized by three disulfide bonds. ifremer.fr This C-terminal structure is reminiscent of the three-stranded antiparallel β-sheet found in human β-defensins like HBD-2 and HBD-3. ifremer.fr

While detailed structural information for many big defensins is still emerging, the foundational work on the horseshoe crab this compound provides a critical template for comparative structural analysis and for building homology models of newly discovered big defensins. The combination of a hydrophobic N-terminus and a cationic C-terminal defensin-like domain appears to be a defining structural feature of this peptide family. plos.orgfrontiersin.org

Functional Assay Development

In Vitro Antimicrobial Activity Assays

A primary function of big defensins is their ability to kill or inhibit the growth of a wide range of microorganisms. Various in vitro assays are employed to quantify this antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assays: This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The recombinant this compound from the bay scallop, AiBD, was shown to inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Vibrio anguillarum), as well as fungi. nih.gov Similarly, recombinant ApBD1 from the scallop Argopecten purpuratus demonstrated growth inhibition against Staphylococcus aureus. biorxiv.org

Bacterial Killing Kinetics Assays: These assays measure the rate at which an antimicrobial peptide kills a bacterial population over time. This provides a more dynamic view of the peptide's efficacy compared to the static endpoint of an MIC assay.

Radial Diffusion Assays: In this method, the antimicrobial peptide is placed in a well in an agar (B569324) plate seeded with bacteria. The peptide diffuses outwards, creating a zone of growth inhibition. The size of this zone is proportional to the antimicrobial activity.

The broad-spectrum activity observed for big defensins from marine invertebrates like the horseshoe crab and various mollusks highlights their importance in the innate immune defense of these organisms. ifremer.frplos.org

Host-Microbiota Interaction Profiling (e.g., 16S rDNA Sequencing, MALDI Biotyping)

Beyond direct antimicrobial activity, understanding how big defensins modulate the host's microbial communities is an emerging area of research. Techniques like 16S ribosomal DNA (rDNA) sequencing are used to profile the composition of microbial populations. This allows researchers to investigate how the presence or expression of big defensins influences the diversity and abundance of different bacterial species in a particular environment, such as the gut or hemolymph of an organism.

Matrix-Assisted Laser Desorption/Ionization Biotyping (MALDI Biotyping) is another powerful tool for the rapid identification of microorganisms. It can be used in conjunction with other methods to characterize the specific bacterial or fungal species that are susceptible or resistant to the action of big defensins. While direct studies profiling host-microbiota interactions with big defensins are still developing, these methodologies are crucial for exploring the broader ecological role of these peptides in host immunity.

Nanonet Visualization Techniques (e.g., Electron Microscopy)

A fascinating aspect of the mechanism of action for some big defensins is their ability to form nanonets that entrap bacteria. This novel defense mechanism has been visualized using advanced microscopy techniques.

Electron Microscopy (Scanning and Transmission): Electron microscopy provides high-resolution images that can reveal the intricate interactions between big defensins and microbial cells. Studies on the oyster this compound, Cg-BigDef1, have shown that it assembles into nanonets upon encountering bacteria. These nanonets physically entrap the pathogens, preventing their dissemination and facilitating their clearance. The ancestral N-terminal domain of big defensins is thought to be the driving force behind this bacterial-triggered assembly. Further research on the this compound from the scallop Argopecten purpuratus, ApBD1, has also suggested a similar potential for bacterial entrapment through nanonet formation. biorxiv.org

These visualization techniques are indispensable for elucidating the physical mechanisms by which big defensins exert their antimicrobial effects, revealing strategies beyond simple membrane disruption.

Immunological Detection and Localization Techniques (e.g., Antibody Production, Immunohistochemistry)

To understand the physiological role of big defensins within an organism, it is essential to determine their location in different tissues and cells. Immunological techniques that utilize specific antibodies are central to these investigations.

Antibody Production: The first step is to produce antibodies that specifically recognize the this compound of interest. This is typically done by immunizing an animal (e.g., a rabbit or mouse) with the purified recombinant or synthetic this compound.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques use labeled antibodies to visualize the presence and distribution of big defensins in tissue sections. For example, studies have shown that in the horseshoe crab, this compound is localized in the granules of hemocytes, the circulating immune cells. frontiersin.org In contrast, in bivalve mollusks like mussels and scallops, big defensins are often found in epithelial tissues. frontiersin.org In oysters, this compound expression appears to be specific to hemocytes. plos.orgfrontiersin.org

Western Blotting: This technique is used to detect the presence of the this compound protein in tissue or cell extracts and to confirm its molecular weight.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative method used to measure the concentration of this compound in biological fluids like hemolymph.

These immunological tools are critical for correlating the expression and localization of big defensins with physiological states, such as during an immune response to a pathogen. For instance, the induction of the oyster this compound Cg-BigDef1 in response to an immune challenge was confirmed by mass spectrometry, which detected ions corresponding to the mature peptide only in challenged oysters. plos.org

Computational Approaches in this compound Studies

Computational methods are integral to the study of big defensins, enabling researchers to analyze their sequences, infer evolutionary relationships, and predict structural and functional characteristics. These in silico approaches are often the first step in characterizing newly discovered big defensins and provide a framework for designing further experimental studies.

Bioinformatics for Sequence Analysis and Homology Searches

Bioinformatic tools are fundamental for the initial characterization of this compound sequences. Homology searches, primarily using the Basic Local Alignment Search Tool (BLAST) algorithm at the National Center for Biotechnology Information (NCBI), are employed to identify this compound sequences in nucleotide and protein databases. nih.govnih.gov This process involves using known this compound sequences as queries to find homologous sequences in other species. nih.govnih.gov For instance, researchers have successfully identified novel this compound variants by screening Expressed Sequence Tag (EST) databases. nih.gov

Once potential this compound sequences are identified, various online tools are used for detailed analysis. The ExPASy Translate Tool is utilized to translate nucleotide sequences into amino acid sequences. nih.gov The ProP 1.0 Server helps in predicting signal peptides and potential cleavage sites, which are crucial for understanding the processing of the this compound precursor into its mature form. nih.govnih.gov Multiple sequence alignments are performed using programs like ClustalW2 and ClustalX to compare the amino acid sequences of different big defensins. nih.govportlandpress.complos.org These alignments are essential for identifying conserved regions, such as the characteristic six-cysteine motif (C-X6-C-X3-C-X13(14)-C-X4-C-C) within the defensin domain, which is a hallmark of the this compound family. plos.orggeneticsmr.org Such analyses have revealed both the conserved nature of the cysteine framework and the significant sequence diversity in other regions of the protein. geneticsmr.orgplos.org

Furthermore, computational methods have been developed to predict defensins and their subfamilies from sequence information alone, often employing machine learning approaches. nih.govexcli.deresearchgate.net These methods utilize various feature encoding schemes and machine learning algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), to classify peptides as defensins and predict their specific family. excli.denih.gov While these tools are powerful for large-scale identification, their application is part of a broader bioinformatic pipeline that begins with fundamental sequence analysis and homology searches. nih.govresearchgate.net

Table 1: Bioinformatic Tools and Databases in this compound Research

Tool/DatabaseApplication in this compound ResearchReferences
BLAST (Basic Local Alignment Search Tool) Homology searches for identifying new this compound sequences in nucleotide and protein databases. nih.govnih.gov
ExPASy Translate Tool Translation of nucleotide sequences to amino acid sequences. nih.gov
ProP 1.0 Server Prediction of signal peptides and post-translational cleavage sites. nih.govnih.gov
ClustalW2 / ClustalX Multiple sequence alignment of amino acid sequences to identify conserved domains and residues. nih.govportlandpress.complos.org
Machine Learning Models (e.g., SVM, RF) In silico prediction and classification of defensin peptides and their families based on sequence features. nih.govexcli.de

Phylogenetic Tree Construction

Phylogenetic analysis is a crucial computational approach used to understand the evolutionary relationships of big defensins with other defensin families and among different species. nih.gov The construction of phylogenetic trees helps to visualize the evolutionary placement of big defensins and supports the hypothesis that they are a distinct group of antimicrobial peptides. geneticsmr.org

The process typically begins with a multiple sequence alignment of the mature peptide sequences of various defensins, including big defensins, α-defensins, β-defensins, and invertebrate CSαβ-defensins. portlandpress.complos.org Programs like ClustalX are used for this alignment. portlandpress.com The resulting alignment serves as the input for phylogenetic analysis software such as MEGA (Molecular Evolutionary Genetics Analysis). nih.govportlandpress.comgeneticsmr.org

The most common method used for constructing phylogenetic trees in this compound studies is the Neighbor-Joining (NJ) method. nih.govportlandpress.comgeneticsmr.org To assess the reliability of the branching patterns in the phylogenetic tree, a statistical method called bootstrapping is employed, with bootstrap sampling often reiterated 1,000 or even 10,000 times. nih.govportlandpress.complos.org

Phylogenetic analyses have consistently shown that big defensins cluster together as a distinct family, separate from other defensin groups like the CSαβ-containing defensins of invertebrates and the α- and β-defensins of vertebrates. portlandpress.complos.org These trees have also revealed that the this compound cluster appears to be more closely related to vertebrate α- and β-defensins than to the CSαβ-containing defensins found in other invertebrates. plos.org Within the this compound group, sequences from closely related species, such as different species of oysters, tend to cluster together, indicating lineage-specific expansion and diversification. plos.org For example, phylogenetic trees have shown that big defensins from mollusks like oysters, clams, and mussels form a major group, while those from horseshoe crabs and amphioxus form separate, distinct clusters. plos.org

Table 2: Key Findings from Phylogenetic Analysis of Big Defensins

Phylogenetic FindingDescriptionReferences
Distinct Family Big defensins consistently form a monophyletic group, separate from α-defensins, β-defensins, and invertebrate CSαβ-defensins. portlandpress.complos.org
Vertebrate Defensin Proximity The this compound cluster is evolutionarily closer to vertebrate α- and β-defensins than to other invertebrate defensins. plos.org
Lineage-Specific Clustering This compound sequences from related species (e.g., bivalve mollusks) group together, suggesting diversification within specific lineages. plos.org
Exclusion of Certain Sequences Some sequences initially identified as big defensins, like VpBD from the clam Venerupis philippinarum, have been shown by phylogenetic analysis to cluster with other defensin types, such as fish β-defensin-like peptides. plos.org

Big Defensins in Invertebrate Model Organisms

Tachypleus tridentatus (Horseshoe Crab) Big Defensin (B1577277) Research

The first big defensin was identified and characterized in the horseshoe crab, Tachypleus tridentatus. ifremer.frnih.gov This ancient marine chelicerate has been a significant model for studying innate immunity. ifremer.fr

Key Findings:

Structure and Function: The this compound purified from horseshoe crab hemocytes, designated Tt-BigDef, is a 79-amino acid peptide. ifremer.frgeneticsmr.org It is composed of a hydrophobic N-terminal region and a cationic C-terminal region containing six cysteine residues that form three internal disulfide bridges. ifremer.frnih.gov The three-dimensional structure of Tt-BigDef reveals that the N-terminal domain adopts a β1-α1-α2-β2 fold, while the C-terminal domain exhibits the characteristic cysteine pairing of β-defensins. frontiersin.orgasm.org

Antimicrobial Activity: Tt-BigDef demonstrates broad antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ifremer.frnih.gov It is stored in the granules of hemocytes, the circulating immune cells of the horseshoe crab. frontiersin.orgresearchgate.net

Genomic Insights: Genomic analysis of T. tridentatus has identified two this compound protein precursors. nih.gov One of these is 118 amino acids long and possesses the characteristic hydrophobic N-terminal half and a cationic C-terminal half, which is likely linked to its broad antimicrobial properties. nih.gov

FeatureDescription
Organism Tachypleus tridentatus (Horseshoe Crab)
Peptide Name Tt-BigDef
Size 79 amino acids
Key Structural Features Hydrophobic N-terminal domain, Cationic β-defensin-like C-terminal domain
Cellular Location Hemocyte granules frontiersin.orgresearchgate.net
Antimicrobial Spectrum Gram-positive bacteria, Gram-negative bacteria, Fungi ifremer.frnih.gov

Crassostrea gigas (Pacific Oyster) this compound Family Studies

The Pacific oyster, Crassostrea gigas, has been a focal point for research into the diversity and function of the this compound family in mollusks.

Key Findings:

A Diverse Family: In C. gigas, the this compound family is composed of at least three members: Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3. researchgate.netplos.orgnih.gov These are encoded by distinct genes. researchgate.netplos.orgnih.gov

Structural Characteristics: All Cg-BigDefs possess a hydrophobic N-terminal domain and a cationic C-terminal domain that resembles vertebrate β-defensins. researchgate.netplos.orgnih.gov These two domains are encoded by separate exons. researchgate.netplos.orgnih.gov The three-dimensional structure of Cg-BigDef1 has been solved, revealing two distinct globular domains connected by a flexible linker. frontiersin.org

Expression and Regulation: The expression of Cg-BigDefs is restricted to hemocytes. ifremer.frfrontiersin.orgfrontiersin.org Notably, the expression patterns differ among the family members. Cg-BigDef1 and Cg-BigDef2 are strongly induced in response to bacterial challenge, including infection with Vibrio species. plos.orgnih.gov In contrast, Cg-BigDef3 appears to be non-regulated. ifremer.frresearchgate.netnih.gov The induction of Cg-BigDef1 has been confirmed at the protein level, with its mature form (approximately 10.7 kDa) detected only in immune-challenged oysters. ifremer.frresearchgate.netnih.gov

Antimicrobial Activity: Recombinantly produced Cg-BigDef1 exhibits a broad spectrum of bactericidal activity against various bacterial strains, including multi-drug resistant ones. frontiersin.org A novel mechanism of action has been described for Cg-BigDef1, where it forms "nanonets" that entrap and kill bacteria. bvsalud.org This function is primarily driven by the ancestral N-terminal domain. asm.org

MemberGene Expression RegulationKey Features
Cg-BigDef1 Strongly induced by bacterial challenge plos.orgnih.govForms antimicrobial nanonets bvsalud.org; Structure solved frontiersin.org
Cg-BigDef2 Strongly induced by bacterial challenge plos.orgnih.govShares structural similarities with Cg-BigDef1
Cg-BigDef3 Non-regulated ifremer.frresearchgate.netnih.govConstitutively expressed at a low level

Argopecten purpuratus (Scallop) this compound Investigations

Research on the scallop Argopecten purpuratus has provided further insights into the role of big defensins in bivalve immunity.

Key Findings:

Identification and Expression: A this compound homologue, named ApBD1, has been characterized in A. purpuratus. researchgate.net Its expression is induced in response to bacterial challenge, particularly with Vibrio splendidus. frontiersin.org Transcript silencing of ApBD1 led to an increase in Gammaproteobacteria, including Vibrio spp., in the scallop hemolymph, suggesting its role in controlling bacterial populations. frontiersin.org

Localization: Ap-BigDef1 has been localized not only within hemocytes but also in the digestive gland, mantle, and gill tissues of challenged scallops. frontiersin.org

Mechanism of Action: Similar to the oyster this compound, recombinant ApBD1 has been shown to entrap bacteria in peptide aggregates, a process akin to nanonet formation. bvsalud.orgresearchgate.net This suggests a conserved mechanism of action for big defensins in bivalve mollusks. bvsalud.org Studies have highlighted the importance of the hydrophobic N-terminal domain in driving this nanonet assembly. researchgate.net

Role in Disease Resistance: The expression of the antimicrobial peptide this compound ApBD1 was found to be overexpressed in resistant scallop larvae infected with Vibrio, indicating its contribution to disease resistance. dntb.gov.ua

Other Molluskan Species (e.g., Mussels, Clams) and Their this compound Homologs

This compound homologs have been identified in a variety of other molluskan species, indicating their widespread presence within this phylum. frontiersin.orgresearchgate.net

Key Findings:

Mussels (Mytilus spp.): In the Mediterranean mussel, Mytilus galloprovincialis, deep RNA sequencing has led to the identification of eight novel transcripts belonging to the this compound family (named MgBDs). researchgate.net Unlike in oysters, where this compound expression is specific to hemocytes, in mussels, they are mainly expressed in epithelial tissues. frontiersin.org

Clams: this compound-related sequences have been found in the hard clam (Mercenaria mercenaria) and the Manila clam (Venerupis philippinarum). nih.gov

Freshwater Mussels: A full-length cDNA sequence of a this compound gene (HcBD) was cloned from the triangle-shell pearl mussel, Hyriopsis cumingii. geneticsmr.org The expression of HcBD was upregulated in various tissues following a bacterial challenge. geneticsmr.org

General Distribution: Big defensins have been described in nearly all lineages of Bivalvia, including marine species of mussels, scallops, oysters, clams, and ark shells, as well as in some freshwater species. frontiersin.orgresearchgate.net Phylogenetic analysis shows that big defensins from different mollusk species cluster together, forming a group distinct from those of other invertebrates like the horseshoe crab. nih.gov

Amphioxus this compound Research

Amphioxus, a basal chordate, holds a key phylogenetic position for understanding the evolution of vertebrate immunity. The study of its big defensins provides valuable evolutionary context.

Key Findings:

Identification and Structure: A this compound cDNA, termed Bjbd, was identified in the amphioxus Branchiostoma japonicum. nih.gov The encoded protein contains an N-terminal signal sequence, a propeptide, and a mature this compound. nih.gov The mature peptide has a hydrophobic N-terminus and the conserved six-cysteine pattern in the C-terminus. nih.gov This was the first this compound gene identified in the phylum Chordata. nih.gov

Expression and Regulation: In Branchiostoma belcheri, this compound genes are highly expressed in the epithelial cells of the digestive tract, particularly after feeding. royalsocietypublishing.org In B. japonicum, Bjbd was found to be constitutively expressed in most tissues and was significantly upregulated following challenges with bacterial components like LPS and LTA, as well as with whole bacteria (Aeromonas hydrophila and Staphylococcus aureus). nih.gov

Antimicrobial Activity: Recombinant BjBD demonstrated inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli and A. hydrophila) bacteria. nih.gov These findings suggest that amphioxus this compound is an important molecule in the defense against invading pathogens. nih.gov

Evolutionary Significance: Phylogenetic analyses indicate that big defensins from amphioxus cluster separately from those of mollusks and the horseshoe crab. nih.gov The presence and structure of big defensins in amphioxus support the hypothesis that they are ancestral to vertebrate β-defensins. asm.orgnih.gov

Organism GroupKey Research Findings
Mussels Identification of a family of big defensins (MgBDs); Primarily expressed in epithelial tissues. frontiersin.orgresearchgate.net
Clams Identification of this compound sequences in species like Mercenaria mercenaria and Venerupis philippinarum. nih.gov
Freshwater Mussels Cloning and expression analysis of HcBD in Hyriopsis cumingii, showing immune inducibility. geneticsmr.org
Amphioxus First identification of a this compound in a chordate; Upregulated by immune challenge and exhibits antimicrobial activity. nih.gov

Future Directions and Unanswered Questions in Big Defensin Research

Elucidation of Complete Functional Repertoire Beyond Direct Antimicrobial Activity

While the antimicrobial properties of big defensins are their defining feature, mounting evidence suggests their functions are far more diverse. Like many other host defense peptides (HDPs), big defensins likely engage in a wide range of immune and non-immune activities that are yet to be fully uncovered. frontiersin.orgnih.gov

Future research must rigorously explore these non-canonical functions. A primary area of investigation is their role in immunomodulation . Vertebrate defensins are known to act as crucial links between innate and adaptive immunity, capable of recruiting immune cells, modulating inflammatory responses, and influencing cytokine networks. nih.govmdpi.com Preliminary findings suggest that big defensins may share these capabilities. For instance, some defensins can interact with cellular receptors like Toll-like receptors (TLRs) to initiate signaling cascades. frontiersin.org It remains an open question whether big defensins from invertebrates engage similar pathways to modulate immune cell behavior, such as hemocyte proliferation or phagocytosis.

Another critical avenue is the role of big defensins in maintaining host-microbiota homeostasis . The expression of big defensins in tissues constantly exposed to the environment, such as gills and mantles in mollusks, hints at a role in shaping and controlling commensal microbial communities. nih.gov Induction of big defensin (B1577277) expression in scallops has been linked to significant shifts in the host's microbiota. nih.gov This suggests that rather than simply eradicating all microbes, big defensins may selectively "farm" the microbiome, fostering beneficial species while keeping potential pathogens in check. frontiersin.org Unraveling how big defensins achieve this specificity is a key challenge.

Potential Non-Antimicrobial FunctionKey Unanswered Questions
Immunomodulation Do big defensins recruit immune cells (e.g., hemocytes)? Do they influence inflammatory pathways and cytokine production? What are their specific cellular receptors? nih.govmdpi.com
Microbiota Homeostasis How do big defensins differentiate between pathogenic and commensal microbes? What is their long-term impact on the stability and diversity of the host microbiota? nih.govnih.gov
Tissue Repair and Development Are big defensins involved in wound healing or tissue regeneration, similar to other HDPs? Do they play a role in embryonic development, as suggested by their expression in some species before birth? frontiersin.orgresearchgate.net
Interspecies Signaling Could secreted big defensins act as signaling molecules in the broader marine environment, influencing the behavior of other organisms?

Comprehensive Analysis of Regulatory Networks Governing Big Defensin Expression

The expression of big defensins is a tightly controlled process, varying significantly between species, individuals, and even tissues within the same organism. nih.gov While it is known that expression can be induced by microbial challenge, the intricate regulatory networks that govern this process are largely unknown. ifremer.frmdpi.com

A significant challenge is to map the transcriptional regulatory networks . This involves identifying the specific transcription factors, such as NF-κB which is crucial for other defensins, that bind to the promoter regions of this compound genes. mdpi.comfrontiersin.org Bioinformatic analyses have identified conserved motifs in the promoter regions of some defensin-like genes, suggesting the existence of specific regulatory elements, but these need experimental validation for big defensins. nih.gov Furthermore, understanding the upstream signaling pathways—from pathogen recognition by pattern recognition receptors (PRRs) to the activation of these transcription factors—is essential. nih.gov

The influence of genetic and environmental factors adds another layer of complexity. In mussels and oysters, an extreme level of inter-individual variation is caused by gene presence/absence variation (PAV), where entire this compound genes may be absent from the genomes of some individuals. nih.govfrontiersin.org The evolutionary and ecological consequences of this phenomenon are a major unanswered question. Additionally, environmental stressors, such as temperature changes or pollution, may influence this compound expression, but this area remains underexplored.

Finally, the role of post-transcriptional and post-translational regulation needs clarification. The existence of non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), that can regulate defensin expression has been demonstrated in insects. frontiersin.orgnih.gov Investigating whether similar ncRNA-mediated networks control this compound expression in mollusks and other invertebrates is a promising future direction. The function of the prodomain, which is cleaved during maturation, also remains unknown. nih.gov

Detailed Structural-Functional Relationship Studies of Diverse this compound Isoforms

The two-domain structure—a unique, hydrophobic N-terminal domain and a C-terminal β-defensin-like domain—is the hallmark of this family. asm.org While the C-terminal domain is presumed to be the primary antimicrobial region, the N-terminal domain is essential for activity in high-salt conditions and is involved in membrane insertion and the formation of nanonet structures that trap bacteria. frontiersin.orgasm.org However, the precise interplay between the two domains is not fully understood. A key question is whether the flexible linker is cleaved by bacterial proteases, releasing the two domains to act independently or synergistically. frontiersin.org

Structural FeatureKey Research Question
N-terminal Domain What is the full range of functions for this unique domain beyond membrane interaction? Does it have signaling or immunomodulatory roles? frontiersin.org
C-terminal Domain How does the sequence variability in this domain affect antimicrobial specificity and potency?
Flexible Linker What is the role of the linker's length and composition in the overall 3D structure and activity? Is it a passive connector or an active participant? Is it cleaved in vivo? nih.gov
Isoform Diversity How does the combination of different isoforms within an individual (the "defensin repertoire") contribute to a robust immune defense? ifremer.frmdpi.com

Exploration of this compound Roles in Broader Ecological and Environmental Contexts

Given that big defensins are predominantly found in marine invertebrates, understanding their function requires placing them within a broader ecological and environmental framework. nih.govasm.org These organisms are often sessile filter-feeders, constantly exposed to a complex and dynamic microbial soup. Big defensins are likely key players in mediating the interactions between the host and its environment.

Their role in structuring host-symbiont and host-pathogen interactions is a critical area for investigation. As mentioned, big defensins may be instrumental in shaping the host's microbiome. nih.gov This has profound ecological implications, as the microbiome can influence the host's health, development, and resilience to disease. nih.gov Exploring how this compound expression patterns correlate with the prevalence of specific symbionts or pathogens in natural populations could provide valuable insights into their ecological function.

Furthermore, the influence of environmental variables on this compound activity and expression needs to be systematically studied. The high salt stability of big defensins is a clear adaptation to the marine environment, but how do other factors like temperature, pH, and pollutants affect them? asm.org This is particularly relevant in the context of climate change and ocean acidification, which could alter host-pathogen dynamics and the efficacy of these crucial immune effectors.

The loss of this compound genes in many animal lineages suggests that their maintenance carries a significant fitness cost. nih.gov This could be due to potential damage to host tissues or the killing of beneficial microbes. Understanding the ecological trade-offs associated with expressing a powerful arsenal (B13267) of big defensins is a fundamental, yet unanswered, question.

Methodological Advancements for this compound Characterization and Production

Progress in understanding big defensins has been historically hampered by the difficulty in obtaining sufficient quantities of pure, active protein for detailed study. nih.govfrontiersin.org Future research will depend heavily on overcoming these methodological hurdles.

The development of robust and efficient recombinant production systems is a high priority. While chemical synthesis, particularly using native chemical ligation (NCL), has been successful for producing molecules like Cg-BigDef1, it can be complex and expensive for large-scale production. asm.orgfrontiersin.org Heterologous expression in systems like E. coli or yeast offers a more scalable alternative, but optimizing protein folding and preventing degradation of these cysteine-rich peptides remains a challenge. frontiersin.orgcapes.gov.br The development of novel fusion protein strategies and specialized expression hosts could significantly accelerate research.

Advances in characterization techniques are also needed. High-throughput screening methods would allow for the rapid assessment of the antimicrobial and immunomodulatory activities of many different isoforms against a wide array of targets. nih.gov Sophisticated imaging techniques, such as advanced forms of electron and fluorescence microscopy, will be essential to visualize the interaction of big defensins with microbial and host cells in greater detail, building on the discovery of their nanonet-forming capabilities. asm.org The application of machine learning and artificial intelligence to predict the activity and properties of newly discovered this compound sequences from genomic data could also streamline the characterization pipeline. nih.govmdpi.com

Methodological AreaKey Advancements Needed
Production Optimized recombinant expression systems (e.g., yeast, insect cells) for high-yield production of correctly folded big defensins. frontiersin.orgcapes.gov.br
Purification Development of streamlined purification protocols to handle the complex, two-domain nature of these peptides.
Characterization High-throughput assays for antimicrobial, immunomodulatory, and cytotoxic activity. Advanced structural biology techniques (e.g., Cryo-EM) to solve more isoform structures. nih.govnih.gov
In Silico Tools Improved machine learning models to predict function from sequence and guide the design of novel synthetic big defensins. nih.gov

Discovery of Novel this compound Homologs in Understudied Taxa

Our current knowledge of this compound distribution is patchy, largely based on species with available genomic or transcriptomic data. nih.gov They have been identified in lophotrochozoans (like mollusks), some arthropods, and basal chordates, but appear to have been lost in many other lineages. nih.govresearchgate.net An exciting frontier is the systematic exploration of understudied taxa for novel this compound homologs.

The ongoing explosion of genomic and transcriptomic sequencing projects for non-model organisms presents a golden opportunity. By applying sophisticated bioinformatic data mining approaches, researchers can screen these vast datasets for sequences containing the characteristic this compound domain architecture. frontiersin.orgresearcher.life This will not only expand our understanding of the taxonomic distribution of this peptide family but also provide a richer dataset for studying their evolutionary history.

Particular focus should be placed on invertebrate phyla that are phylogenetically positioned to shed light on the evolutionary loss and retention of these genes. For instance, exploring a wider range of deuterostome invertebrates could clarify the events that led to the loss of the N-terminal domain during the evolution of vertebrate β-defensins. frontiersin.org The discovery of big defensins in previously unexamined groups could reveal novel structural variations and functional adaptations, potentially uncovering peptides with unique and valuable properties. biorxiv.orgbiorxiv.org This "bioprospecting" approach holds promise for identifying new molecules for therapeutic development.

Q & A

Q. What structural and functional features distinguish big defensins from other antimicrobial peptides (AMPs)?

Big defensins are bipartite peptides with a hydrophobic N-terminal domain and a cationic C-terminal β-defensin-like domain. The N-terminal domain mediates activity against Gram-positive bacteria via membrane disruption, while the C-terminal domain targets Gram-negative bacteria through electrostatic interactions with negatively charged microbial surfaces . Methodologically, structural analysis involves circular dichroism (CD) for secondary structure determination, mass spectrometry for molecular weight validation, and functional assays (e.g., MIC tests) to assess antimicrobial specificity .

Q. How are big defensin genes organized and expressed in mollusks?

In Crassostrea gigas, big defensins (Cg-BigDef1–3) are encoded by distinct genomic loci, each comprising two exons: one for the hydrophobic N-terminal domain and another for the cationic C-terminal domain. Expression is hemocyte-specific, with Cg-BigDef1 and Cg-BigDef2 induced post-bacterial challenge, while Cg-BigDef3 remains constitutive . Researchers can use RNA-seq for transcriptome profiling, qPCR for temporal expression analysis, and HPLC coupled with tandem MS to detect post-translational modifications (e.g., pyroglutamic acid formation) .

Q. What methodologies are used to identify this compound isoforms in non-model organisms?

Isoform discovery involves transcriptome sequencing (e.g., PacBio Iso-Seq) to resolve splice variants and Sanger sequencing of PCR-amplified genomic regions. For example, 33 unique this compound variants in Mytilus galloprovincialis were identified via resequencing and clustered into paralogous groups, revealing presence/absence variation (PAV) as a key driver of diversity . Functional validation requires heterologous expression in bacterial or eukaryotic systems followed by antimicrobial activity assays .

Advanced Research Questions

Q. How can experimental design address conflicting data on this compound induction mechanisms?

Discrepancies in pathogen-responsive expression (e.g., some studies report PAMP-dependent induction, others damage-independent signaling) necessitate controlled in vivo challenges using purified PAMPs (e.g., LPS, peptidoglycan) versus sterile injury. Dual RNA-seq can simultaneously track host and pathogen transcriptomes, while CRISPR/Cas9 knockouts of signaling pathways (e.g., NF-κB) clarify regulatory mechanisms . Statistical rigor requires power analysis to determine sample sizes and ANOVA to assess significance across treatment groups .

Q. What strategies resolve evolutionary contradictions in this compound phylogeny?

While big defensins cluster closer to vertebrate β-defensins than invertebrate CSαβ-defensins, conflicting phylogenies may arise from long-branch attraction or incomplete taxon sampling. Robust phylogenetic reconstruction involves maximum-likelihood methods (e.g., RAxML) with bootstrap support, synteny analysis to trace gene family expansion, and molecular clock models to date divergence events . Cross-species functional assays (e.g., ancestral sequence resurrection) can test whether structural motifs are evolutionarily conserved .

Q. How can multi-omics approaches elucidate the role of big defensins in molluscan immune priming?

Integrative analysis combines ATAC-seq to identify accessible chromatin regions near this compound loci, ChIP-seq for transcription factor binding (e.g., NF-κB), and proteomics to quantify peptide abundance post-priming. For example, oysters pre-exposed to Vibrio show elevated Cg-BigDef1/-2 transcripts and protein levels upon rechallenge, suggesting epigenetic memory. Data integration tools like Cytoscape or WGCNA can map gene co-expression networks .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing this compound polymorphism data?

Population-level studies (e.g., PAV in mussels) require FST calculations to measure allele frequency divergence and Tajima’s D to detect selection signatures. For expression variability, mixed-effects models account for individual heterogeneity, while false discovery rate (FDR) correction adjusts for multiple testing in transcriptome-wide analyses .

Q. How to validate this compound functional specificity without over-relying on in silico predictions?

Combine in vitro assays (e.g., liposome leakage for membrane disruption) with in vivo models like Galleria mellonella infection. Site-directed mutagenesis of key residues (e.g., Trp-26 in the N-terminal domain) can dissect structure-activity relationships, while atomic force microscopy (AFM) visualizes peptide-induced membrane remodeling .

Data Presentation Example

Table 1. Comparative analysis of this compound isoforms in Crassostrea gigas .

IsoformExpression PatternInduction TriggerMature Mass (kDa)Post-Translational Modifications
Cg-BigDef1Hemocyte-specificBacterial PAMPs10.7Pyroglutamic acid N-terminal
Cg-BigDef2Hemocyte-specificBacterial PAMPs~11.0Not reported
Cg-BigDef3ConstitutiveNon-inducible~10.5None observed

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.